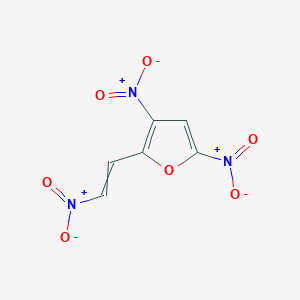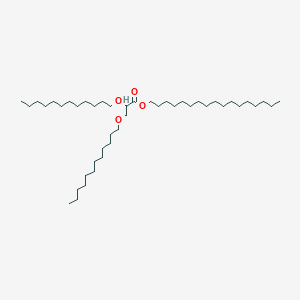
Heptadecyl 2,3-bis(dodecyloxy)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Heptadecyl 2,3-bis(dodecyloxy)propanoate is a complex organic compound with the molecular formula C44H88O4 It is characterized by its long hydrocarbon chains and the presence of ester and ether functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of heptadecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of heptadecanol with 2,3-bis(dodecyloxy)propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
化学反応の分析
Types of Reactions
Heptadecyl 2,3-bis(dodecyloxy)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Ether derivatives with different alkyl groups.
科学的研究の応用
Heptadecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study ester and ether chemistry.
Biology: The compound’s long hydrocarbon chains make it useful in studying lipid bilayers and membrane dynamics.
Industry: Used in the formulation of lubricants, surfactants, and emulsifiers.
作用機序
The mechanism of action of heptadecyl 2,3-bis(dodecyloxy)propanoate is largely dependent on its chemical structure. The ester and ether groups can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate biological pathways and influence cellular processes.
類似化合物との比較
Similar Compounds
- Heptadecyl 2,3-bis(octyloxy)propanoate
- Heptadecyl 2,3-bis(decyloxy)propanoate
- Heptadecyl 2,3-bis(tetradecyloxy)propanoate
Uniqueness
Heptadecyl 2,3-bis(dodecyloxy)propanoate is unique due to its specific combination of long hydrocarbon chains and functional groups. This combination imparts distinct physical and chemical properties, such as solubility and reactivity, making it suitable for specialized applications in various fields.
特性
CAS番号 |
64713-56-0 |
|---|---|
分子式 |
C44H88O4 |
分子量 |
681.2 g/mol |
IUPAC名 |
heptadecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C44H88O4/c1-4-7-10-13-16-19-22-23-24-25-26-29-32-35-38-41-48-44(45)43(47-40-37-34-31-28-21-18-15-12-9-6-3)42-46-39-36-33-30-27-20-17-14-11-8-5-2/h43H,4-42H2,1-3H3 |
InChIキー |
ODEXHIYXFAYYIR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCOC(=O)C(COCCCCCCCCCCCC)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


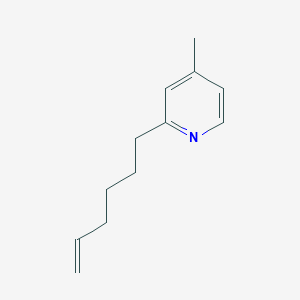
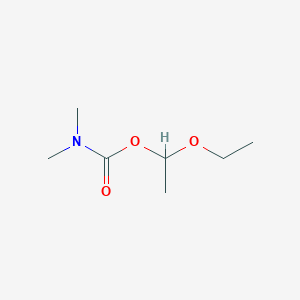
![(Ethane-1,2-diyl)bis[methyl(dipentyl)silane]](/img/structure/B14482332.png)
![4,4'-[(4-Butylphenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14482336.png)
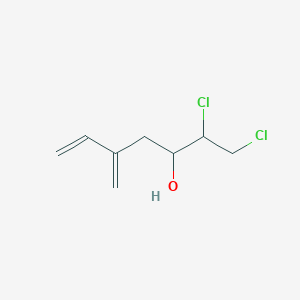
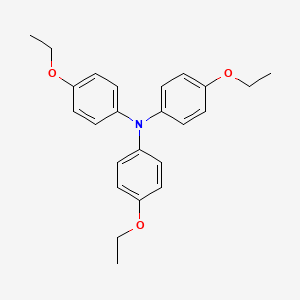
![[(Trichloromethyl)disulfanyl]acetic acid](/img/structure/B14482350.png)
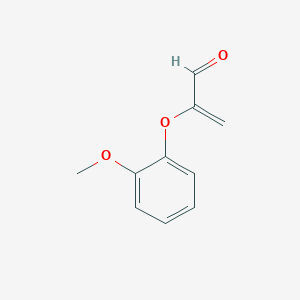
![3,4',5-Tris[(methylsulfanyl)methyl]-1,1'-biphenyl](/img/structure/B14482365.png)
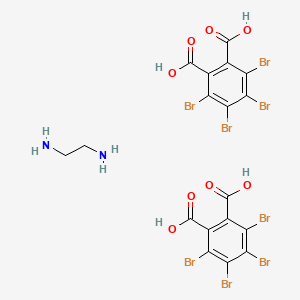
![1-Nitro-4-(4-nitrophenyl)bicyclo[2.2.2]octane](/img/structure/B14482374.png)

![Tetradecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14482389.png)
